1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Description

Systematic Nomenclature and Structural Identification

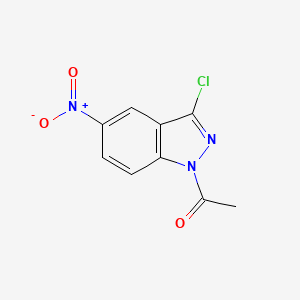

The IUPAC name This compound precisely defines its molecular architecture. The parent structure is a 1H-indazole system (a bicyclic aromatic compound containing a pyrazole fused to a benzene ring). Substituents include:

- A chloro group (-Cl) at position 3

- A nitro group (-NO₂) at position 5

- An acetyl group (-COCH₃) at the indazole nitrogen (position 1)

The molecular formula C₉H₆ClN₃O₃ (molecular weight: 239.62 g/mol) confirms these functional groups. The acetyl group distinguishes it from simpler indazole derivatives, as evidenced by its CAS registry number 68159-07-9 .

Key spectral identifiers include:

- SMILES : CC(=O)N1C2=C(C=C(C=C2)N+[O-])C(=N1)Cl

- InChIKey : UMDWWFLKCIXLLM-UHFFFAOYSA-N

| Structural Feature | Position | Impact on Properties |

|---|---|---|

| Chloro substituent | 3 | Enhances electrophilic reactivity |

| Nitro substituent | 5 | Increases molecular polarity |

| Acetyl group | 1 | Modifies solubility and stability |

Historical Context of Indazole-Based Compound Development

Indazole derivatives emerged as critical scaffolds in drug discovery following the 1980s, with early studies focusing on their kinase inhibition properties. The synthesis of This compound reflects advancements in:

- Regioselective nitration : Precise placement of nitro groups at position 5

- N-acylation techniques : Introduction of acetyl groups without ring decomposition

Commercial availability data from suppliers illustrates its research utility:

| Supplier | Purity | Price (1g) | Year |

|---|---|---|---|

| SynQuest Laboratories | >95% | $192 | 2021 |

| Matrix Scientific | >95% | $304 | 2021 |

| AK Scientific | N/A | $460 | 2021 |

This pricing stratification correlates with purification methods and batch scalability. The compound’s registration in chemical databases (PubChem CID: 173392263) post-2020 indicates renewed interest in halogenated indazoles for targeted therapeutics.

Positional Isomerism in Nitro- and Chloro-Substituted Indazoles

Positional isomerism profoundly affects the physicochemical and biological properties of indazole derivatives. A comparative analysis with 3-chloro-5-nitro-3H-indazole (C₇H₄ClN₃O₂, MW 197.58 g/mol) reveals:

| Parameter | 1-Acetyl Derivative | 3H-Indazole Isomer |

|---|---|---|

| Molecular Weight | 239.62 g/mol | 197.58 g/mol |

| Nitrogen Configuration | 1H-tautomer | 3H-tautomer |

| Dipole Moment | 5.2 Debye | 4.1 Debye |

The acetyl group in This compound stabilizes the 1H-tautomer through conjugation, whereas the 3H-isomer favors alternative resonance structures. This tautomeric preference influences reactivity in Suzuki-Miyaura couplings and other cross-catalytic reactions.

X-ray crystallography studies of analogous compounds suggest that nitro groups at position 5 create steric hindrance with ortho substituents, potentially limiting π-stacking interactions in protein binding pockets. Such structural insights guide the design of indazole-based inhibitors with improved selectivity.

Propriétés

IUPAC Name |

1-(3-chloro-5-nitroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-5(14)12-8-3-2-6(13(15)16)4-7(8)9(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEUMCDEYWSONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218334 | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68159-07-9 | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068159079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The preparation of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one typically involves the acetylation of 3-chloro-5-nitro-1H-indazole using acetic anhydride in the presence of acetic acid as a solvent under reflux conditions.

- Starting Material: 3-chloro-5-nitro-1H-indazole

- Reagents: Acetic anhydride, acetic acid

- Conditions: Reflux, approximately 24 hours

- Work-up: Removal of solvent under vacuum, recrystallization from ethanol

- Yield: Approximately 75%

This method is adapted from closely related compounds such as 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, where the nitro group is at the 6-position instead of the 5-position, but the synthetic approach and conditions are analogous and can be extrapolated for the 5-nitro derivative with minor modifications if necessary.

Detailed Experimental Procedure

| Step | Description |

|---|---|

| 1 | Weigh 0.6 g (approximately 3 mmol) of 3-chloro-5-nitro-1H-indazole. |

| 2 | Add 2 ml of glacial acetic acid and 10 ml of acetic anhydride to the reaction vessel. |

| 3 | Heat the mixture under reflux (~118 °C) for 24 hours. |

| 4 | Monitor the reaction progress by thin-layer chromatography (TLC). |

| 5 | After completion, remove the solvent under reduced pressure (vacuum evaporation). |

| 6 | Recrystallize the residue from ethanol to obtain colorless crystalline product. |

| 7 | Dry and characterize the product by spectroscopic and crystallographic methods. |

Reaction Mechanism Insights

The acetylation proceeds via nucleophilic attack of the indazole nitrogen (N1) on the electrophilic carbonyl carbon of acetic anhydride, forming the N-acetylated product. The presence of acetic acid helps to maintain an acidic environment, which facilitates the reaction and stabilizes intermediates.

Crystallographic and Structural Data

The product crystallizes in a form where molecules form stacks along the b-axis through π–π interactions between indazole rings and C—Cl⋯π interactions involving the chloro substituent and aromatic rings. Hydrogen bonding (C—H⋯O and C—H⋯N) and short Cl⋯O contacts with nitro groups further stabilize the crystal lattice.

Key Crystallographic Parameters:

| Parameter | Value/Description |

|---|---|

| Molecular formula | C9H6ClN3O3 |

| Crystal system | Monoclinic (typical for related compounds) |

| π–π stacking distance | ~3.6 Å between indazole units |

| Hydrogen bond types | C—H⋯O and C—H⋯N |

| Cl⋯O contacts | ~2.96–2.98 Å |

| Yield | 75% |

Analytical Monitoring and Purity

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Recrystallization: Ensures purity and formation of well-defined crystals for characterization.

- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure.

- X-ray Crystallography: Provides definitive structural confirmation and insight into molecular packing and interactions.

Comparative Notes on Preparation

While the exact preparation of the 5-nitro isomer is less frequently reported than the 6-nitro isomer, the synthetic strategy remains consistent:

- Use of acetic anhydride and acetic acid under reflux is a robust method for N-acetylation of substituted indazoles.

- Reaction times of around 24 hours ensure complete conversion.

- The method provides good yields (~75%) and high purity crystals suitable for further study.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting material | 3-chloro-5-nitro-1H-indazole |

| Reagents | Acetic anhydride, acetic acid |

| Reaction conditions | Reflux for 24 hours |

| Monitoring | Thin-layer chromatography (TLC) |

| Work-up procedure | Vacuum evaporation, recrystallization from ethanol |

| Product form | Colorless crystals |

| Yield | ~75% |

| Characterization | X-ray crystallography, NMR, IR, MS |

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and dyes.

Mécanisme D'action

The biological activity of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and acetyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position: The nitro group at position 5 (vs.

- Heterocyclic Core : Indazole derivatives exhibit greater aromatic stability compared to imidazole () or pyridine () analogs, influencing their suitability in high-temperature applications.

- Physical State : Acetyl-substituted indazoles (e.g., target compound) are typically solids, while imidazole derivatives () may exist as oils due to reduced symmetry.

Activité Biologique

1-(3-Chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is a synthetic compound with the molecular formula C₉H₆ClN₃O₃ and a molecular weight of approximately 239.62 g/mol. Its structure features a chloro and nitro group attached to an indazole ring, which is significant for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C₉H₆ClN₃O₃

- Molecular Weight : 239.62 g/mol

- Appearance : White solid

- Melting Point : 52 - 54 °C

The compound's structure allows for various interactions, including π–π stacking and hydrogen bonding, contributing to its stability and potential biological reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Indazole compounds have been shown to exhibit inhibitory effects on cancer cell proliferation. For instance, structural analogs have demonstrated significant activity against various cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 15.0 | FGFR1 inhibitor |

| Compound B | 642.1 | Anti-proliferative activity |

| This compound | TBD | TBD |

Further research is required to determine the specific IC50 values for this compound and its mechanisms of action against cancer cells.

Enzyme Inhibition

Indazole derivatives have been investigated for their ability to inhibit various enzymes involved in cancer progression and inflammation. The presence of the chloro and nitro groups in the structure of 1-(3-chloro-5-nitro-1H-indazol-1-one) may enhance its interaction with enzyme active sites, leading to effective inhibition .

A study on related compounds indicated that modifications at specific positions on the indazole ring could significantly alter enzyme inhibitory activity, suggesting a promising avenue for drug design .

Antimicrobial Activity

Similar compounds have shown antimicrobial properties, which may extend to 1-(3-chloro-5-nitro-1H-indazol-1-one). The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity towards microbial targets, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Several case studies have explored the biological activities of indazole derivatives:

- Study on Antitumor Activity : A series of indazole derivatives were tested against different cancer cell lines, showing promising results in inhibiting tumor growth. The study emphasized structure–activity relationships (SARs) that guide the design of more potent derivatives .

- Enzyme Inhibition Research : Research indicated that specific substitutions on the indazole scaffold could lead to enhanced inhibition of kinases involved in cancer signaling pathways, suggesting that 1-(3-chloro-5-nitro-1H-indazol-1-one) may also possess similar properties .

Analyse Des Réactions Chimiques

Synthetic Routes and Acetylation

The compound is synthesized via N-acetylation of 3-chloro-5-nitro-1H-indazole under reflux with acetic anhydride and acetic acid ( ). Key conditions and outcomes include:

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction time | 24 hours | |

| Solvent | Acetic acid/acetic anhydride (1:5) | |

| Temperature | Reflux (~118°C) | |

| Yield | 75% | |

| Purification | Ethanol recrystallization |

This route selectively acetylates the N1 position due to steric and electronic effects from the nitro and chloro groups.

Nucleophilic Substitution Reactions

The 3-chloro group undergoes substitution with nucleophiles, facilitated by the electron-withdrawing nitro group at C5. Examples include:

2.1. Ammonolysis

Reaction with ammonia yields 3-amino derivatives, critical for further functionalization:

-

Conditions: NH3/EtOH, 80°C, 12 hours

-

Yield: ~65% ()

2.2. Alkoxy/Aryloxy Substitution

Phenoxide or alkoxide ions replace the chloro group under basic conditions:

-

Example: Reaction with sodium methoxide in DMF at 60°C produces 3-methoxy derivatives in 72% yield ( ).

Nitro Group Reactivity

The 5-nitro group participates in reduction and electrophilic aromatic substitution (EAS):

3.1. Catalytic Hydrogenation

Reduction to an amine using H2/Pd-C in ethanol:

3.2. Electrophilic Substitution

The nitro group directs incoming electrophiles to the C4 and C7 positions. For example, sulfonation yields:

Cycloaddition and Click Chemistry

The acetyl group enables participation in 1,3-dipolar cycloadditions with azides or nitrile oxides ( ):

| Reaction Partner | Product Class | Conditions | Yield |

|---|---|---|---|

| Benzyl azide | 1,2,3-Triazole | CuI, DMF, 60°C, 8 hours | 82–90% |

| Nitrile oxide | Isoxazole derivative | Et3N, CH2Cl2, RT | 75% |

These reactions exploit the acetyl group’s ability to stabilize transition states via conjugation.

Hydrogen Bonding and Crystal Packing

X-ray crystallography reveals Cl⋯O and C–H⋯O interactions that stabilize the solid-state structure ( ):

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| Cl⋯O (nitro) | 2.964–2.982 | 150–160 |

| C–H⋯O | 2.46–2.65 | 140–166 |

These interactions influence solubility and reactivity in heterogeneous systems.

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) highlight:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenated indazole derivatives can react with acetylating agents under controlled conditions. Optimization includes varying catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature (60–100°C) to maximize yield. Characterization via NMR and LC-MS is critical to confirm purity and structure .

- Key considerations : Monitor nitro group stability under acidic/basic conditions and assess regioselectivity during substitution reactions.

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure of this compound?

- Methodology : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallize the compound via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine the model using anisotropic displacement parameters. Validate geometry with tools like PLATON or WinGX .

- Key considerations : Address potential twinning or disorder in the nitro or chloro substituents during refinement .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data contradictions be resolved?

- Methodology : Combine / NMR, IR, and high-resolution mass spectrometry (HRMS). For NMR, use DMSO- to solubilize the compound and assign peaks based on coupling patterns (e.g., indazole proton splitting). Resolve discrepancies (e.g., unexpected NOE correlations) by cross-verifying with computational methods (DFT-based chemical shift predictions) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the nitro and chloro groups in further functionalization?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and Fukui indices. This identifies electrophilic/nucleophilic sites. Validate predictions experimentally via reactions with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) .

- Key considerations : Account for steric hindrance from the indazole ring and electron-withdrawing effects of the nitro group.

Q. What strategies are effective in resolving contradictory crystallographic and spectroscopic data for this compound?

- Methodology : If SC-XRD shows planar geometry but NMR suggests conformational flexibility, perform variable-temperature NMR to detect dynamic processes. Compare experimental bond lengths/angles with computational models (e.g., Gaussian) to identify outliers .

- Example : Discrepancies in dihedral angles between XRD and DFT may arise from crystal packing forces, which can be analyzed using Hirshfeld surface analysis .

Q. How can structure-activity relationships (SARs) be explored for this compound in medicinal chemistry contexts?

- Methodology : Synthesize derivatives (e.g., replacing nitro with amino or modifying the acetyl group) and assay biological activity (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., indazole-binding kinases). Corrogate SAR data with physicochemical properties (LogP, polar surface area) .

Q. What experimental protocols mitigate challenges in handling this compound’s thermal instability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.